Saracatinib (AZD0530) is a potent, selective, and orally bioavailable small molecule inhibitor primarily recognized for its action on Src family kinases (SFKs). [, , , , , , , , ] It exhibits dual inhibitory activity against both Src and Abl kinases. [, , , ] Initially developed by AstraZeneca as an anti-cancer agent, Saracatinib has garnered significant interest in scientific research for its potential therapeutic applications in various diseases. [, , , ] Its role in modulating cellular processes crucial for tumor progression, such as proliferation, migration, invasion, and angiogenesis, has been a focal point of numerous investigations. [, , , , , ]
One study describes the identification of four oxidative metabolites (M1-M4) of Saracatinib formed in rat and human liver microsomes. [] An ortho-quinone-derived reactive metabolite (M5) was trapped using GSH, suggesting Saracatinib undergoes metabolic activation by cytochrome P450 enzymes, primarily P450 3A4. []
Saracatinib exerts its primary effect by inhibiting Src family kinases (SFKs), particularly Src and Abl kinases. [, , , , , , , ] This inhibition disrupts downstream signaling pathways involved in various cellular processes, including:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6